

An In-Depth Technical Guide to Ethynyl-Imidazole Derivatives in Research

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Compound of Interest

Compound Name: 5-Ethynyl-1-methyl-1H-imidazole

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Introduction

Imidazole derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.^[1] The incorporation of an ethynyl group onto the imidazole scaffold has emerged as a compelling strategy in the design of novel therapeutic agents, particularly in the realm of oncology. This functional group can act as a reactive handle for bioorthogonal chemistry, a rigid linker to explore protein binding pockets, and can participate in key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of ethynyl-imidazole derivatives, with a focus on their role as kinase inhibitors in cancer research.

Synthesis of Ethynyl-Imidazole Derivatives

The primary method for the synthesis of ethynyl-imidazole derivatives is the Sonogashira cross-coupling reaction.^{[2][3]} This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of ethynyl-imidazoles, a halo-imidazole derivative is coupled with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a halo-imidazole with a terminal alkyne.^{[4][5]}

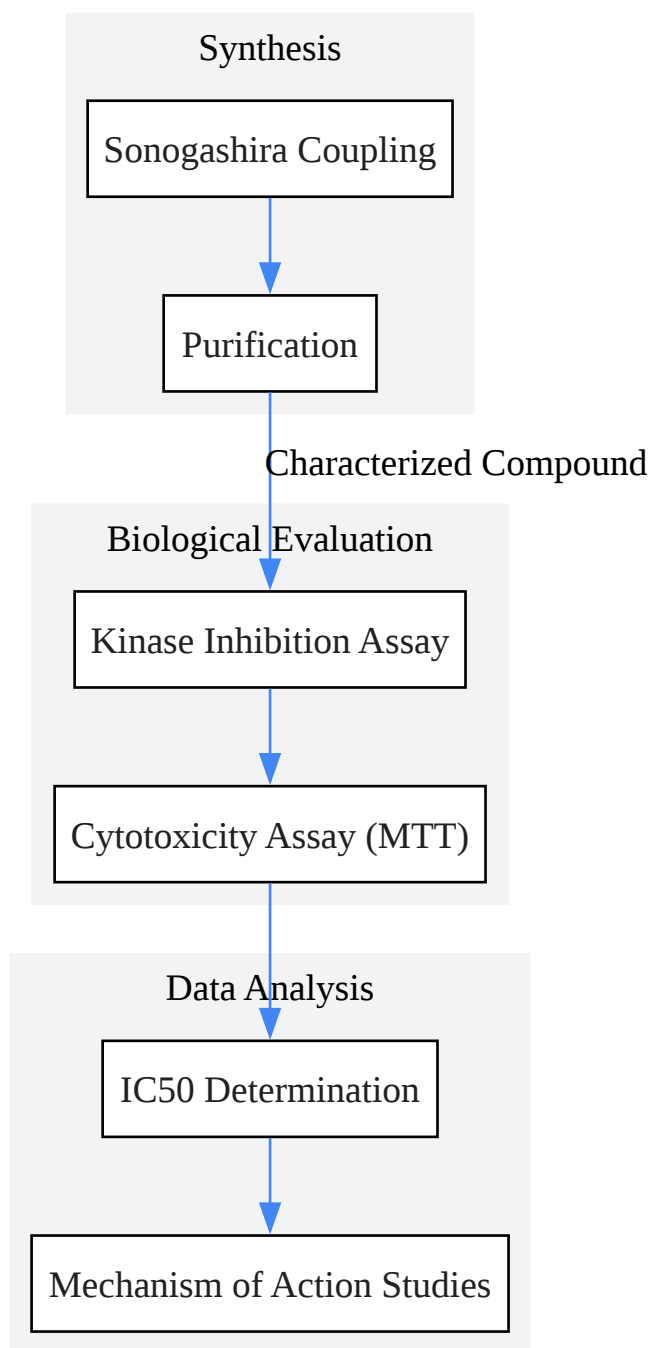
Materials:

- Halo-imidazole derivative (e.g., 2-iodo-1H-imidazole)
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
- Inert gas (e.g., argon or nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To a dried Schlenk flask under an inert atmosphere, add the halo-imidazole (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
- Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).
- Stir the mixture at room temperature for 10-15 minutes.
- Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
- The reaction is then stirred at room temperature or heated, depending on the reactivity of the substrates.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is then purified by column chromatography on silica gel to yield the desired ethynyl-imidazole derivative.

Generalized Experimental Workflow



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A generalized workflow for the synthesis and biological evaluation of ethynyl-imidazole derivatives.

Biological Activity and Data Presentation

Ethynyl-imidazole derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.^[6] The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value.

Quantitative Data: Kinase Inhibition and Cytotoxicity

The following tables summarize the reported IC₅₀ values for representative imidazole and ethynyl-imidazole derivatives against various kinases and cancer cell lines.

Table 1: IC₅₀ Values of Imidazole Derivatives as EGFR Inhibitors

Compound ID	Structure	Target Kinase	IC ₅₀ (nM)	Reference
1a	Imidazolyl-2-cyanoprop-2-enimidothioate	EGFR	236	^[6]
1c	Imidazolyl-2-cyanoprop-2-enimidothioate	EGFR	137	^[6]
16	Fused Imidazole	EGFR	617.33	^[6]
17	Fused Imidazole	EGFR	236.38	^[6]
18	Imidazole-quinoline hybrid	EGFR	33.65	^[6]
Erlotinib	(Reference Drug)	EGFR	239.91	^[1]

Table 2: Cytotoxicity (IC₅₀) of Imidazole Derivatives Against Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
19a	HepG2 (Liver)	>18.86	[6]
19a	HeLa (Cervical)	2.48	[6]
19a	PC3 (Prostate)	0.04	[6]
19a	MDA-MB-231 (Breast)	3.43	[6]
16	MDA-MB-231 (Breast)	2.29	[6]
16	T47D (Breast)	>9.96	[6]
16	A549 (Lung)	>9.96	[6]
16	MCF-7 (Breast)	>9.96	[6]
2c	MDA-MB-231 (Breast)	-	[1]
2d	MDA-MB-231 (Breast)	-	[1]
3c	MDA-MB-231 (Breast)	1.98	[1]
3c	T47D (Breast)	2.54	[1]
3c	MCF-7 (Breast)	4.07	[1]
3c	A549 (Lung)	3.86	[1]
3c	HT-29 (Colorectal)	3.12	[1]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 of a test compound against a specific protein kinase.[7][8]

Materials:

- Recombinant protein kinase (e.g., EGFR)
- Specific peptide substrate for the kinase

- Adenosine triphosphate (ATP)
- Kinase assay buffer
- Test compound (ethynyl-imidazole derivative) dissolved in DMSO
- 96-well plates
- Microplate reader (luminescence or fluorescence)
- Kinase-Glo® or similar detection reagent

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- To the wells of a 96-well plate, add the test compound solutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
- Add the kinase and substrate mixture to each well.
- Initiate the kinase reaction by adding ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- After incubation, add the kinase detection reagent to each well to stop the reaction and generate a luminescent or fluorescent signal.
- Incubate at room temperature for 10 minutes to stabilize the signal.
- Measure the signal using a microplate reader.
- Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.^{[9][10][11]}

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Cell culture medium
- Test compound (ethynyl-imidazole derivative) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader (absorbance)

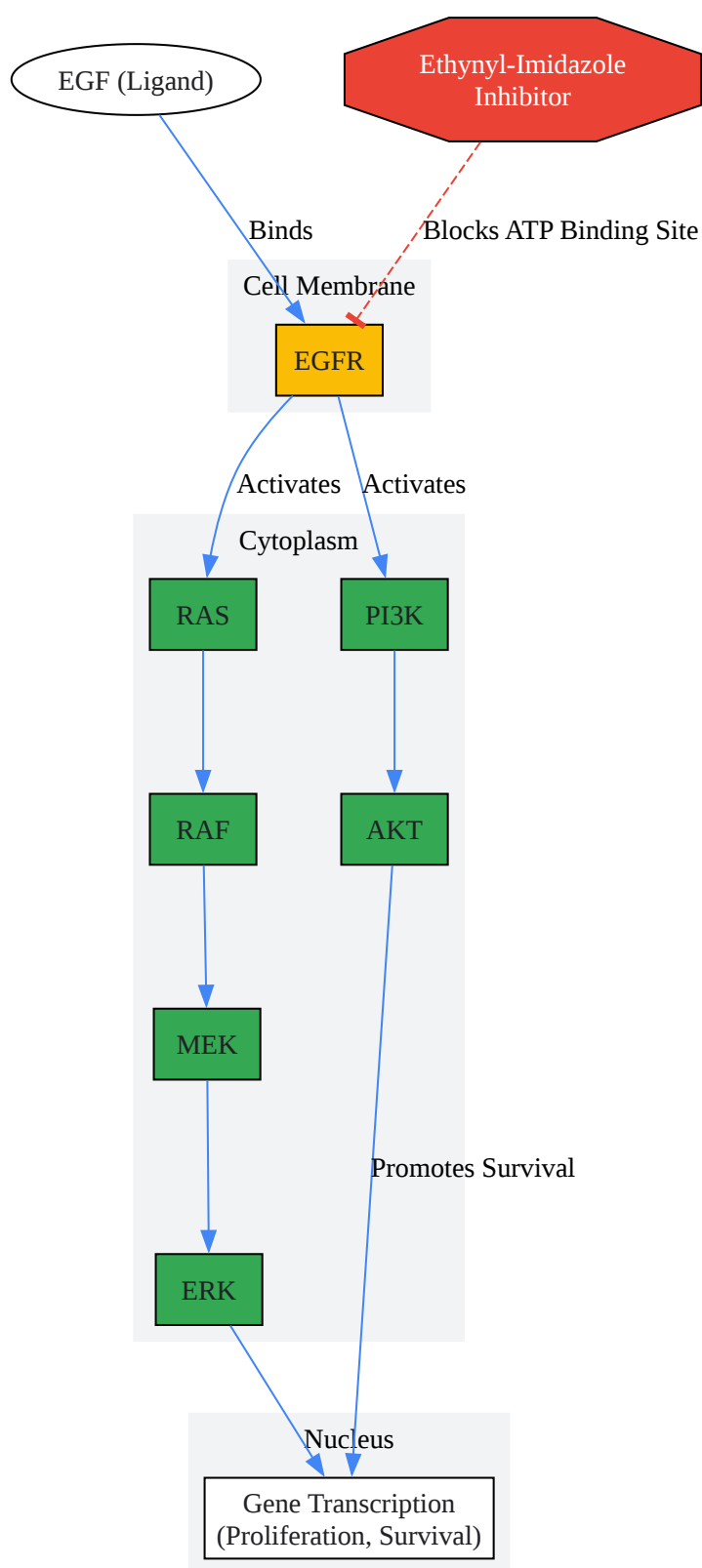
Procedure:

- Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.

- Read the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mechanism of Action: Inhibition of EGFR Signaling Pathway

Many ethynyl-imidazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).^[1]^[6] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers.^[6]



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Inhibition of the EGFR signaling pathway by an ethynyl-imidazole derivative.

As depicted in the diagram, the binding of a ligand like Epidermal Growth Factor (EGF) to EGFR triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[12] This ultimately leads to gene transcription that promotes cell proliferation and survival. Ethynyl-imidazole-based kinase inhibitors act by binding to the ATP-binding site of the EGFR kinase domain, preventing its activation and thereby blocking the downstream signaling cascade.[13] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.[14]

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